molecular formula C9H9F2N B1475413 2-(2,2-Difluorocyclopropyl)aniline CAS No. 1892415-35-8

2-(2,2-Difluorocyclopropyl)aniline

Cat. No. B1475413
CAS RN: 1892415-35-8
M. Wt: 169.17 g/mol
InChI Key: WWQFYSHEIYCVIY-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)aniline is a chemical compound with the molecular formula C9H9F2N . It is a compound that has been used in scientific research.


Molecular Structure Analysis

The molecular structure of 2-(2,2-Difluorocyclopropyl)aniline consists of a cyclopropyl group (a three-carbon ring) with two fluorine atoms attached to one of the carbons, and an aniline group (a six-carbon ring with a nitrogen atom) attached to another carbon of the cyclopropyl group .

Scientific Research Applications

Chemical Synthesis

“2-(2,2-Difluorocyclopropyl)aniline” is used in chemical synthesis . It’s a building block that can be used to synthesize more complex molecules. The presence of the difluorocyclopropyl group and the aniline group makes it a versatile compound for various chemical reactions .

Development of Fluorinated Drugs

Research and development of fluorine-containing drugs have considerably expanded in the last 20 years . Fluorine incorporation can impose remarkable electronic, physical, and biological properties on organic compounds . Therefore, “2-(2,2-Difluorocyclopropyl)aniline” could potentially be used in the development of new potent drugs, or fluorinated variants of existing ones .

Synthesis of Fluoroallylic Amines

“2-(2,2-Difluorocyclopropyl)aniline” can be used in the synthesis of fluoroallylic amines . These compounds are important structures found in both natural products and biologically active molecules . The synthesis of their fluorinated equivalents is a major challenge, and “2-(2,2-Difluorocyclopropyl)aniline” could potentially be used to overcome this challenge .

Material Science

Given its unique structure, “2-(2,2-Difluorocyclopropyl)aniline” could potentially be used in material science . The presence of the difluorocyclopropyl group could impart unique properties to materials, making it a potential candidate for the development of new materials .

Analytical Chemistry

“2-(2,2-Difluorocyclopropyl)aniline” could potentially be used in analytical chemistry . Its unique structure and properties could make it useful as a standard or a probe in various analytical techniques .

Chromatography

“2-(2,2-Difluorocyclopropyl)aniline” could potentially be used in chromatography . Given its unique structure, it could be used as a stationary phase or as a probe to study the properties of other compounds .

Safety and Hazards

The safety information for 2-(2,2-Difluorocyclopropyl)aniline indicates that it is a combustible liquid . It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,2-difluorocyclopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQFYSHEIYCVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluorocyclopropyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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